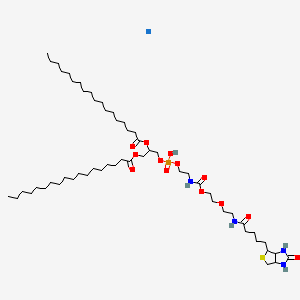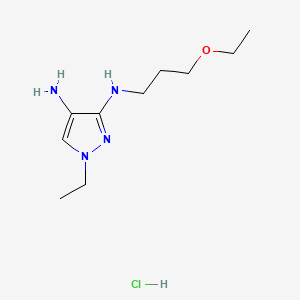
8-Chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride: is a chemical compound with the molecular formula C15H9Cl3N2O and a molecular weight of 339.6 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with a chloro group and a pyridinyl group, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactions in controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like amines (e.g., aniline) or thiols (e.g., thiophenol) under basic conditions.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide).
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Substitution: Formation of substituted quinoline derivatives.
Hydrolysis: Formation of 8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid.
Oxidation/Reduction: Formation of various oxidized or reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 8-Chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It can be used to develop new drugs targeting specific enzymes or receptors due to its ability to interact with biological molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 8-Chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The chloro and carbonyl chloride groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
2-Chloroquinoline-4-carbonyl chloride: Similar structure but lacks the pyridinyl group.
8-Bromo-2-pyridin-2-ylquinoline-4-carbonyl chloride: Similar structure but with a bromo group instead of a chloro group.
2-Pyridin-2-ylquinoline-4-carbonyl chloride: Similar structure but without the chloro substitution.
Uniqueness: The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets .
Eigenschaften
IUPAC Name |
8-chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O/c16-11-5-3-4-9-10(15(17)20)8-13(19-14(9)11)12-6-1-2-7-18-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKYLPZNVQCUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12347577.png)
![3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate](/img/structure/B12347582.png)
![(2E)-2-[(dimethylamino)methylene]cycloheptanone hydrochloride](/img/structure/B12347584.png)

![[(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B12347591.png)


![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobutane-1,2-dione](/img/structure/B12347609.png)

![Ruthenium, dichloro[(1,2,3,6,7,10,11,12-eta)-2,6,10-dodecatriene-1,12-diyl]-](/img/structure/B12347635.png)




